molecular formula C32H52Si5 B14271111 [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane) CAS No. 151626-10-7

[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)

Cat. No.: B14271111
CAS No.: 151626-10-7
M. Wt: 577.2 g/mol
InChI Key: NTSZGWDWMQVEEQ-UHFFFAOYSA-N
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Description

Tetrakis[2-(trivinylsilyl)ethyl]silane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms bonded to vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis[2-(trivinylsilyl)ethyl]silane typically involves the reaction of trivinylsilyl chloride with a suitable silicon-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran and toluene. The reaction conditions often require the use of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of tetrakis[2-(trivinylsilyl)ethyl]silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tetrakis[2-(trivinylsilyl)ethyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form silanol or siloxane derivatives.

    Reduction: The compound can be reduced to form hydrosilane derivatives.

    Substitution: The vinyl groups can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in an inert atmosphere.

    Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions. The conditions vary depending on the desired product.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Hydrosilane derivatives.

    Substitution: Various substituted silane derivatives depending on the reagents used.

Scientific Research Applications

Tetrakis[2-(trivinylsilyl)ethyl]silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.

    Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tetrakis[2-(trivinylsilyl)ethyl]silane involves its ability to undergo various chemical reactions due to the presence of reactive vinyl groups. These groups can participate in addition, polymerization, and cross-linking reactions, leading to the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(trimethylsilyl)silane
  • Tetrakis(triethylsilyl)silane
  • Tetrakis(triphenylsilyl)silane

Uniqueness

Tetrakis[2-(trivinylsilyl)ethyl]silane is unique due to the presence of vinyl groups, which impart distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring polymerization and cross-linking reactions, setting it apart from other tetrakis-silane derivatives.

Properties

CAS No.

151626-10-7

Molecular Formula

C32H52Si5

Molecular Weight

577.2 g/mol

IUPAC Name

tetrakis[2-tris(ethenyl)silylethyl]silane

InChI

InChI=1S/C32H52Si5/c1-13-33(14-2,15-3)25-29-37(30-26-34(16-4,17-5)18-6,31-27-35(19-7,20-8)21-9)32-28-36(22-10,23-11)24-12/h13-24H,1-12,25-32H2

InChI Key

NTSZGWDWMQVEEQ-UHFFFAOYSA-N

Canonical SMILES

C=C[Si](CC[Si](CC[Si](C=C)(C=C)C=C)(CC[Si](C=C)(C=C)C=C)CC[Si](C=C)(C=C)C=C)(C=C)C=C

Origin of Product

United States

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